1-Ethynyl-4-nitrobenzene

Description

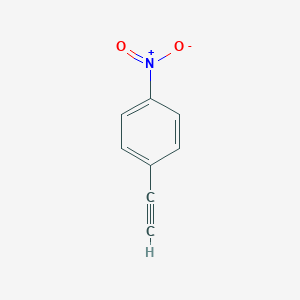

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZZTEJDUGESGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25569-47-5 | |

| Record name | Benzene, 1-ethynyl-4-nitro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25569-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90239544 | |

| Record name | Benzene, 1-ethynyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-31-5 | |

| Record name | 1-Ethynyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethynyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 937-31-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethynyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethynyl-4-nitrobenzene: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-nitrobenzene is an organic compound featuring a nitro group and an ethynyl (B1212043) group attached to a benzene (B151609) ring. This unique bifunctional structure makes it a valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acetylenic proton, while the ethynyl group serves as a handle for various coupling reactions, most notably in the construction of complex molecular architectures. This guide provides a detailed overview of its physicochemical properties, spectral characteristics, a standard experimental protocol for its synthesis, and its key applications in research.

Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 937-31-5 | |

| Molecular Formula | C₈H₅NO₂ | |

| Molecular Weight | 147.13 g/mol | |

| Appearance | Yellow to brown crystalline powder or solid | |

| Melting Point | 149-152 °C | |

| Boiling Point | 276.5±25.0 °C (Predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297) | |

| Density | 1.3±0.1 g/cm³ (Predicted) | |

| pKa | 19.33±0.20 (Predicted) | |

| LogP | 2.15 (Predicted) |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.22 (d, J=8.8 Hz, 2H), 7.66 (d, J=8.8 Hz, 2H), 3.25 (s, 1H). The two doublets correspond to the aromatic protons, and the singlet represents the acetylenic proton.

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 147.9, 133.5, 129.1, 123.7, 82.1, 81.9.

-

Infrared (IR): Key peaks typically appear around 3290 cm⁻¹ (alkynyl C-H stretch), 2110 cm⁻¹ (C≡C stretch), and 1520, 1340 cm⁻¹ (nitro N-O stretches).

Experimental Protocol: Synthesis via Sonogashira Coupling

A common and efficient method for synthesizing this compound is the Sonogashira coupling of a halo-nitrobenzene with a protected acetylene (B1199291) source, followed by deprotection. The following protocol is a representative example.

Objective: To synthesize this compound from 1-iodo-4-nitrobenzene (B147127) and (trimethylsilyl)acetylene.

Materials:

-

1-iodo-4-nitrobenzene

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Step 1: Sonogashira Coupling.

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-iodo-4-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and anhydrous triethylamine (2.0 eq).

-

To this stirring mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude TMS-protected product.

-

-

Step 2: Deprotection of the Silyl Group.

-

Dissolve the crude 1-nitro-4-((trimethylsilyl)ethynyl)benzene from the previous step in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture with dilute HCl.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

-

Step 3: Purification.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a yellow solid.

-

Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.

-

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.

-

Cross-Coupling Reactions: It can undergo further Sonogashira, Suzuki, or other cross-coupling reactions at the alkyne position.

-

Reduction: The nitro group can be readily reduced to an amine, providing a route to 4-ethynylaniline, another important bifunctional building block. This allows for subsequent derivatization, such as amide bond formation.

-

Material Science: It serves as a precursor for synthesizing conjugated polymers and organic electronic materials, where the nitro group can be used to tune the electronic properties of the final material.

Workflow and Reaction Diagram

The following diagram illustrates the synthetic pathway and subsequent functionalization of this compound.

Caption: Synthetic pathway and key reactions of this compound.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

An In-depth Technical Guide to 1-Ethynyl-4-nitrobenzene: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-nitrobenzene is a versatile bifunctional organic compound that serves as a crucial building block in medicinal chemistry, materials science, and synthetic organic chemistry. Its rigid structure, featuring a terminal alkyne and a nitro-substituted aromatic ring, provides a unique platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key synthetic applications, including detailed experimental protocols and visualizations to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

This compound, also known as 4-nitrophenylacetylene, is a crystalline solid at room temperature. The molecule consists of a benzene (B151609) ring substituted with an ethynyl (B1212043) group (-C≡CH) and a nitro group (-NO₂) at the para position.[1][2] The presence of the electron-withdrawing nitro group and the versatile ethynyl moiety imparts distinct reactivity to the molecule.

Diagram of Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₂ | [1][2][3][4][5][6] |

| Molecular Weight | 147.13 g/mol | [1][2][3][4][6][7] |

| CAS Number | 937-31-5 | [1][2][3][4][5][6][7] |

| Appearance | Light yellow solid | [8] |

| Melting Point | 148-151 °C | [5][7][9] |

| Purity | >98.0% (GC) | [8] |

| InChI Key | GAZZTEJDUGESGQ-UHFFFAOYSA-N | [2][3][5][6][7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the desilylation of a protected alkyne precursor, such as trimethyl((4-nitrophenyl)ethynyl)silane (B1599181).[3]

Materials:

-

Trimethyl((4-nitrophenyl)ethynyl)silane

-

Methanol (MeOH)

-

Potassium hydroxide (B78521) (KOH)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

Dissolve trimethyl((4-nitrophenyl)ethynyl)silane in methanol.

-

Add an aqueous solution of potassium hydroxide to the reaction mixture.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the crude product with dichloromethane.

-

Wash the organic layer with brine.

-

Dry the organic layer over magnesium sulfate.

-

Remove the solvent under reduced pressure (in vacuo).

-

Purify the resulting residue by silica gel flash chromatography using a mixture of ethyl acetate and hexane as the eluent.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic techniques.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, characteristic signals are observed for the aromatic protons and the acetylenic proton.[2] The electron-withdrawing nitro group deshields the aromatic protons, causing their signals to appear at a higher chemical shift.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons and the two sp-hybridized carbons of the ethynyl group.[2]

Representative ¹H NMR Data (in CDCl₃):

-

δ ~8.19 ppm (d, 2H, aromatic protons ortho to -NO₂)

-

δ ~7.64 ppm (d, 2H, aromatic protons meta to -NO₂)

General Experimental Protocol for NMR:

-

Dissolve a small sample of the compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on an NMR spectrometer (e.g., 300 or 400 MHz).

-

Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[2]

Characteristic IR Absorption Bands:

-

C≡C stretch (alkyne): ~2100 cm⁻¹

-

N-O stretch (nitro group): Symmetric and asymmetric stretches typically in the range of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹.

General Experimental Protocol for FT-IR (KBr Pellet):

-

Mix a small amount of the solid sample with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

2.2.3 Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.[2] High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, confirming the molecular formula.[2]

Expected Molecular Ion Peak (M⁺): m/z ≈ 147.03

General Experimental Protocol for Mass Spectrometry:

-

Dissolve the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI).

-

Analyze the resulting ions based on their mass-to-charge ratio.

Synthetic Utility and Reactivity

This compound is a valuable precursor for the synthesis of more complex molecules due to its two reactive functional groups.[2][11]

Diagram of Chemical Reactivity

Caption: Key synthetic transformations of this compound.

Reactions of the Ethynyl Group

-

Sonogashira Coupling: The terminal alkyne readily participates in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides to form C-C bonds, leading to the synthesis of substituted alkynes.[1]

-

Click Chemistry: It is a key substrate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to efficiently form stable 1,2,3-triazole rings.[3] This reaction is widely used in drug discovery and bioconjugation.

Reactions of the Nitro Group

-

Reduction to Amine: The nitro group can be selectively reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., Fe in acetic acid).[1] The resulting 1-ethynyl-4-aminobenzene is a valuable intermediate for the synthesis of heterocycles and other functionalized molecules.

Biological and Materials Science Applications

While direct studies on the biological signaling pathways of this compound are limited, its derivatives have shown potential in medicinal chemistry.[2] For instance, triazole-containing compounds synthesized from this molecule have exhibited antiproliferative activity against cancer cell lines.[2] In materials science, the rigid, conjugated structure of this compound and its derivatives makes them attractive candidates for the development of organic light-emitting diodes (OLEDs) and other electronic materials.[11]

Safety and Handling

This compound may cause skin and serious eye irritation.[4] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Buy this compound | 937-31-5 [smolecule.com]

- 2. This compound|CAS 937-31-5|Nitrophenylacetylene [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. This compound | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]

- 6. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. This compound | 937-31-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound, CAS No. 937-31-5 - iChemical [ichemical.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethynyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 1-Ethynyl-4-nitrobenzene (CAS No. 937-31-5), a key building block in modern organic synthesis. The information herein is intended to support research and development activities in pharmaceuticals, materials science, and chemical synthesis.

Core Physicochemical Data

This compound, also known as 4-nitrophenylacetylene, is a solid organic compound with the molecular formula C₈H₅NO₂.[1] Its unique structure, featuring a terminal alkyne and an aromatic nitro group, makes it a versatile reagent in various chemical transformations.[1]

Melting Point and Solubility

The melting point and solubility are critical parameters for the handling, reaction setup, and purification of this compound. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Melting Point | 148-153 °C | [1][2][3][4] |

| 151 °C | [1] | |

| 148-150 °C | ||

| 149.0 to 153.0 °C | [4] | |

| Solubility | Soluble in Ethanol and Ether. | |

| Insoluble in water (inferred from the general behavior of similar aromatic compounds). | ||

| Soluble in many common organic solvents (e.g., benzene, toluene, acetone (B3395972) - inferred from the behavior of similar compounds). |

Experimental Protocols

Accurate determination of melting point and solubility is fundamental to chemical research. Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination

The melting point of an organic solid is a key indicator of its purity.[2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2]

Method 1: Capillary Tube Method (Thiele Tube or Melting Point Apparatus)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[2]

-

Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.[7]

-

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[2][7]

Solubility Determination

Qualitative solubility tests provide valuable information about the polarity and functional groups present in a molecule.[8][9]

General Procedure for Qualitative Solubility Testing:

-

Initial Test in Water: Add approximately 0.1 g of this compound to 3 mL of deionized water in a test tube. Shake the mixture vigorously.[8] Observe if the compound dissolves. Given its nonpolar aromatic structure, it is expected to be insoluble.

-

Testing in Other Solvents: If the compound is insoluble in water, its solubility in a range of acidic, basic, and organic solvents should be tested using the same procedure as above. A suggested sequence of solvents is:

-

5% aqueous Sodium Hydroxide (NaOH)

-

5% aqueous Sodium Bicarbonate (NaHCO₃)

-

5% aqueous Hydrochloric Acid (HCl)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Common organic solvents such as ethanol, methanol, acetone, diethyl ether, and toluene.

-

-

Observation and Classification: The solubility in these different media can help to classify the compound and infer the presence of acidic or basic functional groups.[9][10] For this compound, solubility is expected in many common organic solvents.

Synthetic Utility and Workflow

This compound is a valuable precursor in organic synthesis, primarily due to the reactivity of its two functional groups.[1] The ethynyl (B1212043) group is a key participant in cross-coupling reactions, such as the Sonogashira coupling, and in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] The nitro group can be readily reduced to an amine, providing a route to a wide range of derivatives.[1]

Caption: Synthetic transformations of this compound.

This guide provides essential data and methodologies for the effective use of this compound in a research and development setting. The provided information on its melting point, solubility, and synthetic applications will aid in experimental design and execution.

References

- 1. This compound|CAS 937-31-5|Nitrophenylacetylene [benchchem.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. 1-エチニル-4-ニトロベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 937-31-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-ethynyl-4-nitrobenzene, a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data for comparison, and visualizes the reaction pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 4-nitrophenylacetylene, is an organic compound featuring a terminal alkyne and a nitro-substituted aromatic ring. This dual functionality makes it a versatile intermediate for a variety of chemical transformations. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the ethynyl (B1212043) group, making it a key component in the synthesis of more complex molecules. The primary and most industrially relevant method for its synthesis is the Sonogashira cross-coupling reaction. Alternative methods, such as the Corey-Fuchs and Seyferth-Gilbert homologations of 4-nitrobenzaldehyde, also provide viable synthetic routes.

Primary Synthesis Pathway: Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] For the synthesis of this compound, this pathway can be approached in two ways: a direct coupling with acetylene (B1199291) gas or a more controlled two-step process involving a protected alkyne.

Two-Step Sonogashira Coupling and Deprotection

This is a commonly employed and reliable method that involves the Sonogashira coupling of an aryl halide (typically 1-iodo-4-nitrobenzene) with a silyl-protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The resulting silylated intermediate is then deprotected to yield the terminal alkyne. This approach offers advantages in terms of handling and safety compared to the direct use of acetylene gas.

Experimental Protocol: Step 1 - Sonogashira Coupling of 1-Iodo-4-nitrobenzene (B147127) and Trimethylsilylacetylene

Objective: To synthesize trimethyl((4-nitrophenyl)ethynyl)silane (B1599181).

Materials:

-

1-Iodo-4-nitrobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

A dry reaction flask is charged with 1-iodo-4-nitrobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

The flask is evacuated and backfilled with an inert gas.

-

Anhydrous solvent (THF or DMF) and triethylamine are added to the flask.

-

Trimethylsilylacetylene is then added dropwise to the stirred reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel.

Experimental Protocol: Step 2 - Deprotection of trimethyl((4-nitrophenyl)ethynyl)silane

Objective: To synthesize this compound.

Materials:

-

trimethyl((4-nitrophenyl)ethynyl)silane

-

Potassium hydroxide (B78521) (KOH) or Tetrabutylammonium fluoride (B91410) (TBAF)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

Procedure using Potassium Hydroxide:

-

To a solution of trimethyl((4-nitrophenyl)ethynyl)silane in methanol, an aqueous solution of potassium hydroxide is added.

-

The mixture is stirred at room temperature for approximately 1 hour.

-

The crude product is extracted with dichloromethane.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Alternative Synthesis Pathways from 4-Nitrobenzaldehyde

Homologation reactions of aldehydes provide an alternative route to terminal alkynes, extending the carbon chain by one carbon atom. The Corey-Fuchs and Seyferth-Gilbert reactions are two prominent methods for this transformation, starting from 4-nitrobenzaldehyde.

Corey-Fuchs Reaction

The Corey-Fuchs reaction involves a two-step process to convert an aldehyde into a terminal alkyne.[3] The first step is the reaction of the aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene.[4] In the second step, treatment with a strong base, such as n-butyllithium, results in elimination and metal-halogen exchange to yield the terminal alkyne.[5]

Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) to convert aldehydes into terminal alkynes in a one-pot reaction.[6] The reaction is typically carried out in the presence of a base like potassium tert-butoxide. A popular modification of this reaction, the Bestmann-Ohira modification, uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which can be used under milder basic conditions (e.g., potassium carbonate), making it suitable for a wider range of substrates.[7][8]

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound via the two-step Sonogashira coupling and deprotection method. Data for the aldehyde homologation routes are more general in the literature and specific yields for this compound are not as consistently reported.

| Synthesis Step | Starting Material | Reagents & Catalysts | Solvent | Temperature | Time | Yield | Reference |

| Sonogashira Coupling | 1-Iodo-4-nitrobenzene | TMSA, Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | 50°C | 1 h | 83% | Not specified |

| Deprotection | trimethyl((4-nitrophenyl)ethynyl)silane | KOH, H₂O | MeOH | Room Temp. | 1 h | 80% | Not specified |

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic pathways for this compound.

Caption: Two-Step Sonogashira Synthesis of this compound.

Caption: Aldehyde Homologation Pathways to this compound.

Conclusion

The synthesis of this compound is most reliably and commonly achieved through a two-step Sonogashira coupling of 1-iodo-4-nitrobenzene with trimethylsilylacetylene, followed by deprotection. This method offers good yields and avoids the hazards associated with handling acetylene gas directly. Alternative pathways, such as the Corey-Fuchs and Seyferth-Gilbert homologations of 4-nitrobenzaldehyde, provide viable, albeit less frequently reported, routes to the target molecule. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project. This guide provides the necessary technical details to assist researchers in making an informed decision and in the practical execution of these synthetic transformations.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Fuchs Reaction [organic-chemistry.org]

- 6. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 7. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Key Reactive Functional Groups of 1-Ethynyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-nitrobenzene is a versatile bifunctional organic compound that serves as a crucial building block in medicinal chemistry, materials science, and organic synthesis.[1][2] Its rigid structure, featuring a terminal alkyne (ethynyl group) and a strongly electron-withdrawing nitro group on a benzene (B151609) ring, provides two distinct and highly reactive sites for chemical modification.[1] This guide provides a comprehensive overview of the reactivity of these functional groups, detailed experimental protocols for their key transformations, and relevant quantitative data for researchers in drug development and materials science.

Core Molecular Properties

This compound, also known as 4-nitrophenylacetylene, is a solid organic compound with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol .[1][3] It is characterized by a melting point of 151°C.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₂ | [1][3] |

| Molecular Weight | 147.13 g/mol | [1][3] |

| Melting Point | 151 °C | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Nitrophenylacetylene, p-nitrophenylacetylene | [3] |

| CAS Number | 937-31-5 | [3] |

Key Reactive Functional Groups and Their Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its ethynyl (B1212043) and nitro functionalities.

The Ethynyl Group: A Gateway to Molecular Complexity

The terminal alkyne is a highly versatile functional group, prized for its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, representing a powerful method for the synthesis of substituted alkynes.

-

Reaction Workflow:

A generalized workflow for the Sonogashira coupling reaction. -

Experimental Protocol (General): A general procedure for the Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. While specific conditions may vary, a typical protocol is as follows:

-

To a flask containing the aryl halide, add a solution of this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) salt (e.g., CuI) in an appropriate solvent such as triethylamine.

-

Degas the mixture and stir under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to the desired temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with an aqueous solution to remove the amine salt.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

-

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science.

-

Reaction Mechanism:

A simplified representation of the CuAAC reaction mechanism. -

Experimental Protocol: The following is a general procedure for the CuAAC reaction of this compound with an organic azide:[4]

-

Dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O).

-

Add a freshly prepared solution of sodium ascorbate (B8700270) (0.1-0.3 eq) in water.

-

Add a solution of copper(II) sulfate (B86663) pentahydrate (0.01-0.05 eq) in water.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for CuAAC Reactions: [4]

-

| Azide Reactant | Yield (%) |

| Hexyl azide | 50 |

| Octyl azide | 56 |

| Decyl azide | 62 |

The Nitro Group: A Handle for Functional Group Interconversion and Aromatic Substitution

The strongly electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and serves as a versatile precursor for other functional groups, most notably the amino group.

The reduction of the nitro group to an amine (aniline) is a fundamental transformation that opens up a vast array of subsequent chemical modifications, such as amide bond formation and diazotization reactions. This conversion is crucial for the synthesis of many pharmaceutical intermediates.

-

Reduction Workflow:

A generalized workflow for the reduction of the nitro group. -

Experimental Protocol (General using SnCl₂):

-

Dissolve this compound in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add an excess of a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction and carefully neutralize with a base (e.g., aqueous NaHCO₃ or NaOH solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude 4-ethynylaniline.

-

Purify by crystallization or column chromatography.

-

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

| ¹H NMR (CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| 8.19 (d, J=8.4 Hz, 2H) | Aromatic protons ortho to the nitro group |

| 7.64 (d, J=8.7 Hz, 2H) | Aromatic protons meta to the nitro group |

| 3.36 (s, 1H) | Acetylenic proton |

| ¹³C NMR (CDCl₃, Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~147 | Carbon attached to the nitro group (C-NO₂) |

| ~133 | Aromatic CH meta to the nitro group |

| ~129 | Carbon attached to the ethynyl group (C-C≡CH) |

| ~124 | Aromatic CH ortho to the nitro group |

| ~83 | Acetylenic carbon (C≡CH) |

| ~79 | Acetylenic carbon (C≡CH) |

Note: Predicted ¹³C NMR values are based on typical chemical shift ranges for similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | ≡C-H stretch |

| ~2100 | C≡C stretch |

| ~1520 and ~1350 | Asymmetric and symmetric NO₂ stretch |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this compound and its derivatives. The molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (147.13 g/mol ).[1]

Applications in Drug Development and Research

The dual reactivity of this compound makes it a valuable scaffold in drug discovery and a versatile tool in chemical biology.

-

Scaffold for Anticancer Agents: Derivatives of this compound have been investigated for their potential as anticancer agents.[1]

-

Antimicrobial Agents: The triazole products from CuAAC reactions have shown promise as antimicrobial compounds.

-

Bioconjugation and Probes: The ethynyl group serves as a "handle" for attaching this molecule to biomolecules via click chemistry. For instance, it has been used as a redox label for the electrochemical study of DNA-protein interactions.[1]

-

Workflow for Use as a Biological Probe:

Use of this compound in creating biological probes.

Conclusion

This compound is a pivotal starting material in contemporary organic and medicinal chemistry. Its well-defined and predictable reactivity at both the ethynyl and nitro functional groups allows for the streamlined synthesis of complex molecular architectures. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for utilizing this versatile building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to 1-Ethynyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-ethynyl-4-nitrobenzene, a versatile bifunctional organic compound. It details its chemical identity, physicochemical properties, synthesis, and key applications in organic synthesis and medicinal chemistry, with a focus on its role as a valuable building block for creating complex molecular architectures.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a key intermediate in various fields of chemical research.[1][2] It is widely recognized by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.

| Identifier Type | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 937-31-5[1][2] |

| Molecular Formula | C₈H₅NO₂[1][2] |

| Common Synonyms | 4-Nitrophenylacetylene[1][2][3], (4-Nitrophenyl)ethyne[2], p-nitrophenylacetylene[2], 4-Ethynylnitrobenzene[2], 4-Nitroethynylbenzene[2] |

| InChI | InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H[2] |

| InChIKey | GAZZTEJDUGESGQ-UHFFFAOYSA-N[1][2] |

| SMILES | C#CC1=CC=C(C=C1)--INVALID-LINK--[O-][2] |

Physicochemical and Spectroscopic Data

This compound is a solid organic compound characterized by its high melting point and purity, making it a reliable reagent in synthesis.[1] Its dual functionality, featuring a terminal alkyne and an aromatic nitro group, governs its chemical reactivity and physical properties.[1]

| Property | Value |

| Molecular Weight | 147.13 g/mol [1][2] |

| Appearance | Light yellow solid[4] |

| Melting Point | 148-150 °C[4][5][6] |

| Boiling Point | 246.6 °C at 760 mmHg (Predicted)[4][7] |

| Density | 1.22 g/cm³ (Predicted)[4][7] |

| Purity | >97%[5] or >98.0% (GC)[1][3] |

| Storage | Room temperature, in a dark, dry, and sealed place[1][7] |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃) | Predicted shifts: δ 8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H), 3.36 (s, 1H)[4][8] |

| ¹³C NMR (CDCl₃) | Predicted signals for aromatic and ethynyl (B1212043) carbons[1] |

| High-Resolution Mass Spectrometry (HRMS) | Calculated mass for the protonated molecule ([M+H]⁺) of a derivative, 2-((4-nitrophenyl)ethynyl)-4-fluorobenzaldehyde, was 270.05610, with an observed mass of 270.05609, confirming the formula C₁₅H₉FNO₃.[1] |

| λmax | 286nm (CH₂Cl₂)[7] |

Experimental Protocols

The unique structure of this compound, with its reactive ethynyl and nitro groups, makes it a versatile substrate in several important organic reactions.

A common method for synthesizing this compound involves the desilylation of a protected alkyne precursor.[8]

Protocol: Desilylation of Trimethyl((4-nitrophenyl)ethynyl)silane (B1599181) [8]

-

Reactant Preparation: Dissolve trimethyl((4-nitrophenyl)ethynyl)silane (1.0846 mmol) in methanol (B129727) (5 mL).

-

Reagent Addition: Add an aqueous solution of potassium hydroxide (B78521) (KOH) (2.409 mmol in 5 mL of water) to the methanol solution.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Extraction: Extract the crude product from the aqueous mixture using dichloromethane (B109758) (DCM, 20 mL).

-

Washing: Wash the organic layer to remove impurities.

-

Purification: Further purification can be achieved via column chromatography or recrystallization to yield the final product.

The terminal alkyne group of this compound is a key substrate for "click chemistry," particularly the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole rings.[1] This reaction is known for its high efficiency and reliability.[1]

General Protocol: Synthesis of 1,2,3-Triazoles [8]

-

Catalyst Preparation: Stir Cu(CH₃CN)₄PF₆ (25 mol%) and Tris(benzyltriazolylmethyl)amine (TBTA) (25 mol%) in dry, degassed tetrahydrofuran (B95107) (THF).

-

Reactant Addition: Add this compound (1 equivalent) and an appropriate alkyl azide (B81097) (1 equivalent) to the catalyst mixture. The concentration is typically maintained at 0.025 mmol/mL.

-

Reaction Conditions: Stir the reaction mixture under a nitrogen (N₂) atmosphere for 48 hours.

-

Work-up: Remove the solvent in vacuo.

-

Purification: Dissolve the residue in chloroform (B151607) and purify by column chromatography to isolate the desired triazole product.

Applications in Research and Development

This compound serves as a fundamental building block in several areas of scientific research due to its dual reactivity.

The ethynyl group readily participates in metal-catalyzed cross-coupling reactions like the Sonogashira coupling, while the nitro group can be reduced to an amine, providing a pathway to a wide range of derivatives.[1] This dual functionality is exploited in the synthesis of:

-

Nonlinear Optical Materials: The compound serves as a precursor for materials with advanced optical properties.[1]

-

Molecular Wires: Its rigid structure is suitable for constructing molecular-scale electronic components.[1]

-

Polymers and Dyes: The ability to modify both functional groups allows for the creation of novel polymers and functional dyes.[9]

In drug development, this compound is a valuable intermediate for synthesizing complex molecules with potential therapeutic applications.[1] The nitroaromatic moiety is a feature in some biologically active compounds, and derivatives have been investigated for antimicrobial and anticancer properties.[10][11]

-

Pharmaceutical Intermediates: It is a precursor for more complex pharmaceutical candidates.[1]

-

Bioconjugation: The reactive ethynyl group allows for its use in "click" reactions to label or modify biomolecules such as peptides, which can be instrumental in studying their structure and function.[1][10]

-

Enzyme Inhibition Studies: Derivatives of this compound are utilized in studies focusing on enzyme inhibition and ligand interactions.[1]

Visualized Workflows and Pathways

The following diagrams illustrate key synthetic routes and applications involving this compound.

Caption: Synthesis of this compound via desilylation.

Caption: CuAAC "Click Chemistry" application.

Safety and Handling

This compound should be handled with care in a well-ventilated area, such as a fume hood.[1] It may cause skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a dust mask (type N95).[5]

-

Storage: Store in a cool, dry place away from incompatible materials.[1] It is classified as a combustible solid.[5]

-

Disposal: Waste should be managed according to institutional and local regulations. Nitro byproducts may be neutralized with reducing agents before disposal.[1]

This guide consolidates key technical information on this compound to support its effective use in research and development. Its versatile reactivity ensures its continued importance as a building block in the synthesis of novel compounds and materials.

References

- 1. This compound|CAS 937-31-5|Nitrophenylacetylene [benchchem.com]

- 2. This compound | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 937-31-5 | TCI AMERICA [tcichemicals.com]

- 4. This compound, CAS No. 937-31-5 - iChemical [ichemical.com]

- 5. 1-乙炔基-4-硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. alkalisci.com [alkalisci.com]

- 7. 4-NITROPHENYLACETYLENE | 937-31-5 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. Buy this compound | 937-31-5 [smolecule.com]

- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Historical Context of 1-Ethynyl-4-nitrobenzene Discovery

This technical guide provides a comprehensive overview of the historical context surrounding the discovery of this compound, a key building block in organic synthesis. The document details the likely first synthetic routes, presents relevant quantitative data, and outlines experimental protocols based on seminal research in the field.

Introduction

This compound, also known as 4-nitrophenylacetylene, is a valuable intermediate in the synthesis of pharmaceuticals, functional materials, and agrochemicals.[1] Its discovery and the development of its synthesis are closely tied to the advancements in cross-coupling reactions in the latter half of the 20th century. This guide will delve into the historical methods of its preparation, focusing on the likely initial synthetic pathway.

The Dawn of Aryl Alkyne Synthesis: The Sonogashira Coupling

While the exact date and discoverer of this compound are not definitively documented in a single seminal paper, its synthesis became feasible and efficient with the advent of the Sonogashira coupling reaction, first reported by Kenkichi Sonogashira in 1975. This reaction revolutionized the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, providing a direct route to aryl alkynes.

The general scheme for the Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Reaction Pathway: Sonogashira Coupling

References

Commercial Suppliers and Technical Guide for 1-Ethynyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 1-Ethynyl-4-nitrobenzene (CAS No. 937-31-5), a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This guide includes a comparative summary of commercial suppliers, detailed experimental protocols for its synthesis and a common application, and visualizations of key chemical pathways and supply chains.

Introduction to this compound

This compound, also known as 4-nitrophenylacetylene, is an organic compound featuring a terminal alkyne and a nitro-substituted aromatic ring. This unique combination of functional groups makes it a versatile reagent in a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the ethynyl (B1212043) group for nucleophilic addition and cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Its rigid structure and electronic properties also make it a valuable component in the synthesis of conjugated polymers and materials with interesting optical and electronic properties.

Commercial Availability

A range of chemical suppliers offer this compound, varying in purity, available quantities, and pricing. Researchers should consider these factors based on their specific experimental needs, from small-scale laboratory research to larger-scale process development.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | 519294 | 97% | 1 g, 5 g |

| Benchchem | B013769 | >98.0% | Inquire for details |

| Tokyo Chemical Industry (TCI) | E1223 | >98.0% (GC) | 1 g, 5 g |

| BLD Pharm | BD130458 | Inquire for details | Inquire for details |

| ChemScene (via Fisher Scientific) | CS-W004674 | ≥98% | 250 mg, 1 g, 5 g, 10 g |

| BOC Sciences | Inquire for details | Inquire for details | Inquire for details |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling and Deprotection

This two-step protocol is a common and efficient method for the laboratory-scale synthesis of this compound, starting from commercially available 1-iodo-4-nitrobenzene (B147127) and trimethylsilylacetylene (B32187).

Step 1: Sonogashira Coupling of 1-Iodo-4-nitrobenzene and Trimethylsilylacetylene

Materials:

-

1-Iodo-4-nitrobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (NEt₃), anhydrous

-

Ethyl acetate (B1210297)

-

Celite

Procedure:

-

To a sealed reaction vessel, add 1-iodo-4-nitrobenzene (1.0 eq), CuI (0.1 eq), and Pd(PPh₃)₂Cl₂ (a suitable catalytic amount) in anhydrous triethylamine.

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture under an inert atmosphere.

-

Seal the vessel and stir the reaction mixture at 85°C overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude trimethyl((4-nitrophenyl)ethynyl)silane (B1599181).

Step 2: Deprotection of the Trimethylsilyl Group

Materials:

-

Crude trimethyl((4-nitrophenyl)ethynyl)silane from Step 1

-

Methanol (MeOH)

-

Potassium hydroxide (B78521) (KOH)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

-

Dissolve the crude trimethyl((4-nitrophenyl)ethynyl)silane in methanol.

-

Add an aqueous solution of potassium hydroxide (approximately 2.2 eq) to the methanolic solution.

-

Stir the mixture at room temperature for 1 hour.

-

Monitor the deprotection by TLC.

-

After completion, extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification:

-

Purify the crude product by silica gel flash chromatography.

-

Eluent: A common solvent system is 10% ethyl acetate in hexane.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A "Click Chemistry" Application

This protocol provides a general procedure for the widely used "click" reaction between an azide (B81097) and a terminal alkyne, such as this compound, to form a 1,4-disubstituted 1,2,3-triazole.

Materials:

-

This compound

-

An organic azide (e.g., benzyl (B1604629) azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

A suitable solvent system (e.g., a mixture of t-butanol and water)

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.0-1.1 eq) in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude triazole product can be further purified by column chromatography or recrystallization as needed.

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Synthesis of this compound.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Commercial Supplier Landscape.

A Technical Guide to the Purity Standards of Research-Grade 1-Ethynyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity standards for research-grade 1-Ethynyl-4-nitrobenzene (CAS No. 937-31-5). This document outlines the key quality attributes, analytical methodologies for purity assessment, and potential impurity profiles to ensure the reliability and reproducibility of scientific research and development.

Introduction

This compound, also known as 4-nitrophenylacetylene, is a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry, materials science, and drug discovery. Its bifunctional nature, featuring a terminal alkyne and a nitro-substituted aromatic ring, allows for versatile chemical modifications, including Sonogashira coupling and "click" chemistry reactions.[1] Given its role as a starting material in the synthesis of complex molecules, the purity of this compound is of paramount importance. This guide details the standards and analytical procedures necessary to qualify this reagent for research and development purposes.

Purity Specifications and Physicochemical Properties

Research-grade this compound is typically supplied as a light yellow to yellow solid. The purity is generally expected to be high, with specific acceptance criteria varying slightly between suppliers.

Table 1: Typical Purity Specifications for Research-Grade this compound

| Parameter | Specification | Analytical Method |

| Purity (Assay) | ≥ 97% to > 98.0% | Gas Chromatography (GC), HPLC |

| Appearance | Light yellow to yellow solid | Visual Inspection |

| Melting Point | 148-153 °C | Capillary Melting Point |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 937-31-5 | |

| Molecular Formula | C₈H₅NO₂ | [1][2] |

| Molecular Weight | 147.13 g/mol | [1][2] |

| Melting Point | 148-150 °C (lit.) |

Synthesis and Potential Impurities

A common synthetic route to this compound is the Sonogashira coupling of an aryl halide (e.g., 1-iodo-4-nitrobenzene) with a protected acetylene, followed by deprotection.[3] Understanding the synthetic pathway is critical for identifying potential process-related impurities.

Diagram 1: Generalized Synthesis Workflow

Caption: Simplified Sonogashira coupling for this compound.

Table 3: Potential Impurities in this compound

| Impurity Name | Structure | Potential Origin |

| 1-Iodo-4-nitrobenzene | I-C₆H₄-NO₂ | Unreacted starting material |

| 1,4-Bis(4-nitrophenyl)buta-1,3-diyne | O₂N-C₆H₄-C≡C-C≡C-C₆H₄-NO₂ | Homocoupling of this compound |

| 4-Nitroaniline | H₂N-C₆H₄-NO₂ | Starting material for 1-iodo-4-nitrobenzene synthesis |

| Residual Solvents | e.g., Toluene, THF, Dichloromethane (B109758) | From reaction and purification steps |

| Palladium and Copper catalysts | - | Carryover from the coupling reaction |

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and identity of research-grade this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful technique for quantifying the purity of this compound and detecting non-volatile impurities.

Diagram 2: HPLC Analysis Workflow

Caption: Workflow for Purity Determination by HPLC.

Experimental Protocol: HPLC Method

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, starting with 50:50 acetonitrile:water and ramping to 90:10 acetonitrile:water over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or a photodiode array (PDA) detector for spectral analysis.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess purity and identify volatile impurities. The mass spectrum provides structural information, confirming the identity of the main component and any detected impurities.[2]

Experimental Protocol: GC-MS Method

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and for the detection of structurally related impurities.[2][3]

Table 4: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.19 | d | 2H, aromatic |

| ¹H | ~7.64 | d | 2H, aromatic |

| ¹H | ~3.36 | s | 1H, ethynyl |

| ¹³C | ~147.4 | s | C-NO₂ |

| ¹³C | ~137.2 | s | C-C≡CH |

| ¹³C | ~132.5 | s | CH (aromatic) |

| ¹³C | ~123.7 | s | CH (aromatic) |

| ¹³C | ~83.0 | s | C≡CH |

| ¹³C | ~80.0 | s | C≡CH |

Note: Chemical shifts can vary slightly depending on the solvent and instrument.

Experimental Protocol: NMR Analysis

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Concentration: Approximately 10-20 mg/mL.

-

Instrument: 300 MHz or higher field strength NMR spectrometer.

-

Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments and identify impurities.

Conclusion

Ensuring the high purity of research-grade this compound is critical for the success of research and development activities. A multi-technique analytical approach, including HPLC, GC-MS, and NMR, is necessary for a comprehensive assessment of purity and impurity profiles. The experimental protocols and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to establish robust quality control standards for this important chemical building block.

References

Literature review of 1-Ethynyl-4-nitrobenzene studies

An In-depth Technical Guide to 1-Ethynyl-4-nitrobenzene: Synthesis, Characterization, and Applications

Introduction

This compound, also known as 4-nitrophenylacetylene, is a versatile organic compound with the chemical formula C₈H₅NO₂.[1][2] It serves as a crucial building block in various fields, including organic synthesis, materials science, and medicinal chemistry.[2] The molecule's utility stems from its two highly reactive functional groups: a terminal alkyne (ethynyl group) and an aromatic nitro group.[2] The ethynyl (B1212043) group is a key substrate for metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] Simultaneously, the electron-withdrawing nitro group influences the molecule's electronic properties and provides a synthetic handle for further transformations, such as reduction to an aniline (B41778) derivative.[2] This guide provides a comprehensive review of the synthesis, spectroscopic characterization, and diverse applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

This compound is a pale yellow solid at room temperature.[1][3] Its key physical and spectroscopic properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 937-31-5 | [1][4] |

| Molecular Formula | C₈H₅NO₂ | [4][5] |

| Molecular Weight | 147.13 g/mol | [2][5] |

| Melting Point | 148-151 °C | [2][6][7] |

| Appearance | Pale yellow solid | [1][3] |

| IUPAC Name | This compound | [4] |

| SMILES | C#CC1=CC=C(C=C1)--INVALID-LINK--[O-] | [1] |

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Aromatic (ortho to -NO₂) | CDCl₃ | 8.19 | Doublet (d) | 8.4 | [2][6] |

| Aromatic (meta to -NO₂) | CDCl₃ | 7.64 | Doublet (d) | 8.7 | [2] |

| Alkyne (-C≡H) | CDCl₃ | 3.36 | Singlet (s) | N/A | [2][6][8] |

| Aromatic (ortho to -NO₂) | CDCl₃ | 8.19 | Doublet of triplets (dt) | J = 8.86, 2.07 | [8] |

| Aromatic (meta to -NO₂) | CDCl₃ | 7.64 | Doublet of triplets (dt) | J = 8.87, 2.07 | [8] |

Table 3: ¹³C NMR Spectroscopic Data for a this compound Derivative¹

| Carbon Type | Solvent | Chemical Shift (δ, ppm) | Reference |

| C-NO₂ | CDCl₃ | 147.38 | [8] |

| C-Alkyne | CDCl₃ | 145.67 | [8] |

| C-H (Triazole) | CDCl₃ | 137.15 | [8] |

| C-Aromatic | CDCl₃ | 126.22 | [8] |

| C-Aromatic | CDCl₃ | 124.45 | [8] |

| C-Alkyne | CDCl₃ | 121.05 | [8] |

| ¹Data is for 1-octyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, a product of a click reaction involving this compound. Data for the parent compound is not readily available in the cited literature. |

Synthesis and Experimental Protocols

The synthesis of this compound has been accomplished through various methods, including the Sonogashira coupling, Castro-Stephens coupling, and Cadiot-Chodkiewicz reaction.[1] A common and well-documented laboratory-scale synthesis involves the deprotection of a silyl-protected alkyne.

Detailed Protocol: Synthesis from Trimethyl((4-nitrophenyl)ethynyl)silane[10]

This procedure describes the removal of the trimethylsilyl (B98337) (TMS) protecting group to yield the terminal alkyne.

-

Reaction Setup : Dissolve trimethyl((4-nitrophenyl)ethynyl)silane (1.0846 mmol) in methanol (5 mL).

-

Reagent Addition : Prepare an aqueous solution of potassium hydroxide (KOH) (2.409 mmol) in water (5 mL) and add it to the methanol solution.

-

Reaction : Stir the resulting mixture at room temperature for 1 hour.

-

Extraction : Extract the crude product with dichloromethane (B109758) (DCM, 20 mL).

-

Washing : Wash the organic layer with brine (2 x 10 mL).

-

Drying : Dry the organic layer with magnesium sulfate (B86663) (MgSO₄).

-

Solvent Removal : Remove the solvent in vacuo to obtain the crude product.

-

Purification : Purify the residue using silica (B1680970) gel flash chromatography with a mobile phase of 10% ethyl acetate (B1210297) in hexane. This yields this compound as a white solid (70% yield).

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile precursor for a wide range of more complex molecules.[2] Its primary reaction pathways are summarized below.

Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method to form C-C bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes.[9][10] this compound readily participates in this reaction, making it a valuable tool for constructing complex conjugated systems like oligo(p-phenyleneethynylene)s (OPEs), which are studied for their fluorescent and electronic properties.[9][11]

General Protocol: Sonogashira Coupling [12]

-

Dissolve the substituted iodobenzene (B50100) (0.5 mmol) and this compound (0.6 mmol) in a solvent mixture such as THF-DMA (9:1, 10 mL).

-

Add a palladium catalyst (e.g., 5% Pd on alumina) and a copper co-catalyst (e.g., 0.1% Cu₂O on alumina).

-

Heat the reaction mixture (e.g., 75-80 °C) under an inert atmosphere (e.g., Argon).

-

Monitor the reaction progress using techniques like GC-MS or UPLC-MS.

-

Upon completion, the product is isolated and purified, typically by column chromatography.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethynyl group is a key component in "click chemistry," particularly the CuAAC reaction, which rapidly and efficiently forms stable 1,2,3-triazole rings from an alkyne and an azide.[2] This reaction is noted for its high yield and reliability, finding extensive use in drug discovery, bioconjugation, and materials science.[2]

General Protocol: CuAAC "Click" Reaction [8]

-

Stir Cu(CH₃CN)₄PF₆ (25 mol%) and a ligand like TBTA (25 mol%) in dry, degassed THF.

-

Add this compound (1 equivalent) and an alkyl azide (1 equivalent).

-

Stir the mixture under a nitrogen atmosphere for approximately 48 hours.

-

Remove the solvent in vacuo.

-

Dissolve the residue in a suitable solvent (e.g., chloroform) and purify, typically by column chromatography, to yield the triazole product.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine (aniline derivative), creating 1-ethynyl-4-aminobenzene.[1] This transformation opens up further synthetic possibilities, as the resulting aminophenylacetylene can undergo spontaneous tandem heterocyclization, where the amine nucleophilically attacks the alkyne to form quinoline derivatives.[1] Common reducing agents for this purpose include catalytic hydrogenation over palladium or stoichiometric reagents like iron in acetic acid.[1]

Cycloaddition and Polymerization Reactions

The alkyne moiety can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems.[13] Furthermore, the presence of two reactive sites allows this compound to be used in the development of novel polymers.[4][14] The rigid structure and electronic properties conferred by the nitro and ethynyl groups can lead to functionalized polymers with specific optical or electronic characteristics for use in materials science.[2][14]

Applications in Scientific Research

The unique properties of this compound have led to its use in several key areas of research:

-

Materials Science : It is a precursor for advanced materials, including organic light-emitting diodes (OLEDs), photovoltaic materials, and functional polymers.[1] The combination of the electron-withdrawing nitro group and the π-system of the alkyne contributes to interesting electronic and optical properties.[1]

-

Medicinal Chemistry and Bioconjugation : Derivatives of this compound have been investigated for therapeutic applications, with some related structures showing potential as anticancer agents.[2] The reactive ethynyl group allows for its use in bioconjugation, enabling the labeling or modification of biomolecules like peptides for study.[1][2]

-

Organic Synthesis : It serves as a fundamental building block for synthesizing more complex molecules, including dyes, agrochemicals, and various heterocyclic compounds.[1][3]

Conclusion

This compound is a high-value chemical intermediate whose importance is derived from its dual-functional nature. The ability to selectively perform reactions at either the terminal alkyne or the nitro group provides synthetic chemists with a powerful and flexible platform. Its role in foundational reactions like Sonogashira couplings and CuAAC "click" chemistry, combined with its applications in creating novel materials and biologically active compounds, ensures its continued relevance in modern chemical research and development.

References

- 1. Buy this compound | 937-31-5 [smolecule.com]

- 2. This compound|CAS 937-31-5|Nitrophenylacetylene [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]

- 6. This compound, CAS No. 937-31-5 - iChemical [ichemical.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. rsc.org [rsc.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. redalyc.org [redalyc.org]

- 12. rsc.org [rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

1-Ethynyl-4-nitrobenzene: A Technical Guide to its Electronic and Optical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-nitrobenzene is a versatile organic compound characterized by the presence of both a terminal alkyne group and a nitro-substituted aromatic ring.[1][2] This unique bifunctionality makes it a valuable building block in various fields, including organic synthesis, materials science, and medicinal chemistry.[1][2] Its rigid structure and the distinct electronic nature of its substituents give rise to interesting optical and electronic properties, making it a subject of considerable research interest. This technical guide provides an in-depth overview of the electronic and optical properties of this compound, including key data, experimental protocols, and relevant applications for the scientific community.

Physicochemical Properties

This compound is a pale yellow solid at room temperature.[2][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 937-31-5 | [4][5] |

| Molecular Formula | C₈H₅NO₂ | [1][4] |

| Molecular Weight | 147.13 g/mol | [1][5] |